molecular formula C21H28N4O4 B1409354 t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 1858255-49-8

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No. B1409354
M. Wt: 400.5 g/mol
InChI Key: QDNSVXJMRAKUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate is a compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Quinoxaline derivatives, including t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate, are pivotal in medicinal chemistry due to their versatile pharmacological properties. Research has underscored the significance of quinoxaline derivatives in the synthesis of compounds with antimicrobial activities and potential treatments for chronic and metabolic diseases. Modifying the quinoxaline structure enables the generation of a wide array of biomedical applications, demonstrating the compound's foundational role in developing new therapeutic agents (Pereira et al., 2015).

Environmental and Analytical Chemistry

In the context of environmental and analytical chemistry, the applications of quinoxaline derivatives extend to the study of their fate and biodegradation in soil and groundwater. Studies have focused on understanding the biodegradation pathways and environmental impact of related compounds, such as ethyl tert-butyl ether (ETBE), a compound structurally related to the quinoxaline derivatives. These investigations shed light on the microbial degradation processes and the potential for remediation of contaminated sites, highlighting the environmental relevance of quinoxaline derivatives and their analogs (Thornton et al., 2020).

Organic Synthesis and Catalysis

The synthetic utility of quinoxaline derivatives in organic chemistry is well-documented. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines. The versatility of quinoxaline derivatives in organic synthesis is attributed to their reactivity, allowing for the construction of complex molecules with potential applications in drug development and material science (Ibrahim, 2011).

properties

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-5-28-19(26)17-18(23-16-10-7-6-9-15(16)22-17)24-11-8-12-25(14-13-24)20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSVXJMRAKUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 3
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.